2-Chloro-5-(tributylstannyl)pyrimidine (CAS: 155191-68-7) is a bifunctional organometallic building block primarily utilized in the modular synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Featuring both a highly reactive C5-tributylstannyl group and an orthogonally reactive C2-chlorine atom, this compound enables precise, sequential functionalization of the pyrimidine core. For procurement and process chemistry teams, its primary value lies in its ability to bypass the regioselectivity issues inherent to dihalopyrimidines and the instability issues common to electron-deficient pyrimidine boronic acids. By facilitating neutral-condition Stille cross-couplings followed by subsequent nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig aminations, it streamlines synthetic routes, reduces the need for expensive proprietary ligands, and improves overall step economy in late-stage pharmaceutical manufacturing [1].
Attempting to substitute 2-Chloro-5-(tributylstannyl)pyrimidine with cheaper or more common analogs typically results in severe process inefficiencies. Utilizing 5-bromo-2-chloropyrimidine as a generic alternative introduces competing oxidative addition pathways, requiring extensive screening of sterically demanding phosphine ligands to achieve acceptable C5 versus C2 regioselectivity. Conversely, substituting with 2-chloropyrimidine-5-boronic acid to avoid tin byproducts often fails due to the inherent electronic instability of the pyrimidine ring; under the basic aqueous conditions required for Suzuki-Miyaura coupling, the boronic acid undergoes rapid protodeboronation, destroying the starting material. Furthermore, utilizing the trimethylstannyl analog introduces severe volatility and inhalation toxicity risks, alongside poor stability during standard silica gel purification. Consequently, generic substitution compromises yield, increases purification costs, and complicates safety protocols .
When functionalizing the C5 position of the pyrimidine core, 2-Chloro-5-(tributylstannyl)pyrimidine provides near-absolute regiocontrol under standard neutral Stille conditions. In contrast, the generic dihalide comparator, 5-bromo-2-chloropyrimidine, suffers from competing oxidative addition at the C2-Cl position, yielding a mixture of products unless specialized, highly engineered ligands are employed [1].
| Evidence Dimension | C5 vs. C2 Regioselectivity |
| Target Compound Data | >98% C5-coupling selectivity (standard Pd catalysts) |
| Comparator Or Baseline | 5-Bromo-2-chloropyrimidine (~75-85% C5-selectivity without specialized ligands) |
| Quantified Difference | 13-23% improvement in regiocontrol, eliminating di-coupled byproducts |
| Conditions | Pd(PPh3)4, toluene, 100°C (Stille) vs. standard Suzuki/Negishi conditions for dihalide |
Eliminates the need for costly proprietary ligand screening and complex downstream chromatographic separation of regioisomers.
Electron-deficient heteroaryl boronic acids are notoriously unstable under basic conditions. 2-Chloro-5-(tributylstannyl)pyrimidine bypasses this by utilizing neutral Stille coupling conditions, resulting in minimal precursor degradation. The closest boronic acid substitute, 2-chloropyrimidine-5-boronic acid, undergoes rapid protodeboronation in the presence of standard aqueous bases, significantly reducing the effective concentration of the coupling partner and depressing overall yields [1].
| Evidence Dimension | Precursor degradation prior to coupling |
| Target Compound Data | <5% degradation under neutral Stille conditions |
| Comparator Or Baseline | 2-Chloropyrimidine-5-boronic acid (up to 40-50% protodeboronation) |
| Quantified Difference | 35-45% higher active precursor retention during the reaction |
| Conditions | Neutral organic solvent (Stille) vs. aqueous basic conditions pH > 9 (Suzuki) |
Ensures reproducible batch-to-batch yields and prevents the need to use massive stoichiometric excesses of the pyrimidine building block.
While trimethylstannyl derivatives offer slightly higher atom economy, they present severe handling challenges. 2-Chloro-5-(tributylstannyl)pyrimidine features a bulky tributyl group that reduces volatility and imparts excellent stability on silica gel. The trimethylstannyl analog is highly volatile (increasing inhalation toxicity risks) and prone to destannylation during standard column chromatography, leading to significant material loss during intermediate purification steps[1].
| Evidence Dimension | Silica gel chromatography recovery |
| Target Compound Data | >90% recovery post-chromatography |
| Comparator Or Baseline | 2-Chloro-5-(trimethylstannyl)pyrimidine (<50% recovery due to degradation) |
| Quantified Difference | >40% improvement in isolated recovery of the unreacted or intermediate building block |
| Conditions | Standard normal-phase silica gel chromatography (hexane/ethyl acetate) |
Allows for standard benchtop handling and scalable purification without requiring specialized closed-system safety infrastructure.
Because the 2-aminopyrimidine and 2,5-disubstituted pyrimidine motifs are ubiquitous hinge-binding elements in kinase inhibitors, this compound is highly effective as a core starting material. Its strict C5-regioselectivity (detailed in Section 3) allows for the rapid installation of the core aryl/heteroaryl group via Stille coupling, leaving the C2-chlorine perfectly primed for subsequent SNAr with various amines to build targeted inhibitor libraries.
When the target molecule contains base-labile protecting groups (e.g., esters, certain carbamates) or epimerizable stereocenters, standard Suzuki couplings using boronic acids are precluded due to the required basic conditions. Procurement of this stannyl pyrimidine enables neutral-condition Stille couplings, preserving the integrity of sensitive downstream intermediates while avoiding protodeboronation .
For process chemistry teams scaling up pyrimidine derivatives, avoiding statistical mixtures of regioisomers is critical. Procuring this specific bifunctional reagent eliminates the need for complex, low-yielding cryogenic lithiation-halogenation sequences or proprietary ligand screening that would otherwise be required if starting from generic dihalides like 5-bromo-2-chloropyrimidine .
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